Superior Molecular Weight Achieved in Polymer Synthesis Compared to 1,6-Hexanedithiol
In lipase-catalyzed polymer synthesis, using 1,8-octanedithiol as a monomer yields a significantly higher molecular weight polythioester compared to using 1,6-hexanedithiol [1]. This demonstrates a tangible difference in reactivity and the resultant polymer chain length, which is crucial for material properties.
| Evidence Dimension | Polymer Molecular Weight (Mw) |
|---|---|
| Target Compound Data | Mw of 2,360 Da, with a range up to 19,500 Da |
| Comparator Or Baseline | 1,6-Hexanedithiol (yielding an Mw of 1,212 Da, with a range up to 13,200 Da) |
| Quantified Difference | 94.7% higher Mw (2,360 Da vs. 1,212 Da) |
| Conditions | Copolymerization with 1,12-dodecanedioic acid using immobilized lipase from Rhizomucor miehei (Lipozyme RM IM) in vacuo at 70°C for 72h [1]. |
Why This Matters
For procurement in polymer synthesis, 1,8-octanedithiol offers a pathway to higher molecular weight polymers, which directly translates to enhanced mechanical properties and material performance compared to its shorter-chain analog.
- [1] Weber, N., Bergander, K., Fehling, E., Klein, E., Vosmann, K., & Mukherjee, K. D. (2006). Copolymeric polythioesters by lipase-catalyzed thioesterification and transthioesterification of α,ω-alkanedithiols. Applied Microbiology and Biotechnology, 70(3), 290–297. View Source
